
Oxirane, (8-chlorooctyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxiranes typically involves the oxidation of alkenes. For Oxirane, (8-chlorooctyl)-, the preparation can be achieved through the epoxidation of 8-chlorooctene. The reaction involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), as the oxidizing agent. The reaction is carried out under mild conditions, typically at room temperature, to avoid side reactions and ensure high yield.
Industrial Production Methods
Industrial production of oxiranes, including Oxirane, (8-chlorooctyl)-, often involves the use of large-scale reactors and continuous flow processes. The use of catalysts, such as titanium silicalite-1 (TS-1), can enhance the efficiency of the epoxidation process. The reaction conditions are optimized to achieve high conversion rates and selectivity towards the desired oxirane product.
化学反应分析
Types of Reactions
Oxirane, (8-chlorooctyl)-, undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The strained three-membered ring of oxiranes makes them highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include water, alcohols, amines, and carboxylic acids.
Substitution Reactions: The presence of the chlorine atom in the 8-chlorooctyl side chain allows for substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines, carboxylic acids.
Catalysts: Tertiary amines, acids, and bases.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the ring-opening process.
Major Products Formed
Ring-Opened Products: Depending on the nucleophile used, the major products can include diols, amino alcohols, and hydroxy acids.
Substituted Products: Substitution reactions can yield a variety of functionalized compounds, such as ethers and esters.
科学研究应用
Oxirane, (8-chlorooctyl)-, has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential use in the modification of biomolecules and the development of bioactive compounds.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its ability to undergo polymerization and cross-linking reactions.
作用机制
The mechanism of action of Oxirane, (8-chlorooctyl)-, primarily involves the ring-opening reactions facilitated by nucleophiles. The strained three-membered ring is highly reactive and readily undergoes nucleophilic attack, leading to the formation of various ring-opened products. The presence of the chlorine atom in the side chain can also influence the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
Similar Compounds
Oxirane: The parent compound of the oxirane family, known for its high reactivity and use in various chemical reactions.
Oxiranecarbonitriles: Bifunctional compounds containing both an oxirane ring and a cyano group, used in synthetic organic chemistry.
Epichlorohydrin: A chlorinated oxirane used in the production of epoxy resins and other industrial applications.
Uniqueness
Oxirane, (8-chlorooctyl)-, is unique due to the presence of the 8-chlorooctyl side chain, which imparts distinct reactivity and potential applications compared to other oxiranes. The combination of the oxirane ring and the chlorinated side chain makes it a versatile compound for various chemical transformations and industrial applications.
属性
| 185559-27-7 | |
分子式 |
C10H19ClO |
分子量 |
190.71 g/mol |
IUPAC 名称 |
2-(8-chlorooctyl)oxirane |
InChI |
InChI=1S/C10H19ClO/c11-8-6-4-2-1-3-5-7-10-9-12-10/h10H,1-9H2 |
InChI 键 |
CIMANFYHPPXAJW-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CCCCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


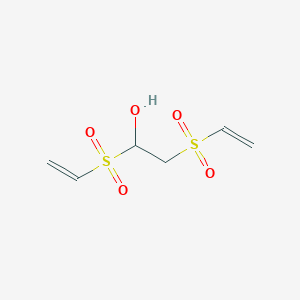
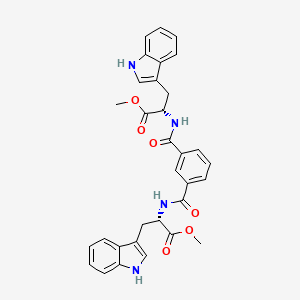
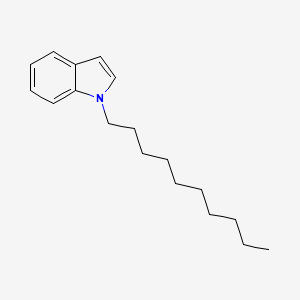
![4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol](/img/no-structure.png)
![(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one](/img/structure/B14263325.png)
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)
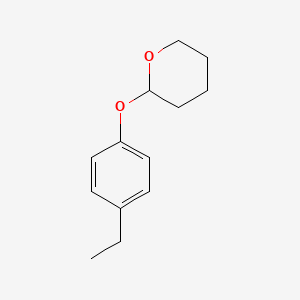
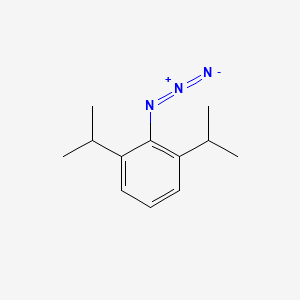

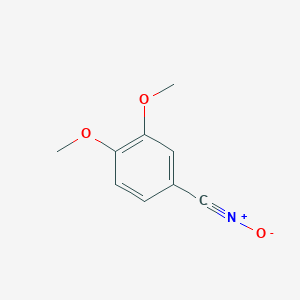
![1-[2-(Furan-2-yl)ethyl]-1H-pyrrole](/img/structure/B14263382.png)
